1-(1-Benzyl-2-methyl-1H-indol-3-yl)ethan-1-one
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Overview
Description
1-(1-Benzyl-2-methyl-1H-indol-3-yl)ethan-1-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound features a benzyl group attached to the nitrogen atom of the indole ring, with a methyl group at the second position and an ethanone group at the third position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-2-methyl-1H-indol-3-yl)ethan-1-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the reaction of 1-benzyl-2-methylindole with ethanone under acidic conditions can yield the desired product .
Industrial Production Methods: Industrial production of indole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. These reactions involve the combination of multiple starting materials in a single step, reducing the need for solvents and energy for purification .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(1-Benzyl-2-methyl-1H-indol-3-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. For instance, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-(1-Benzyl-1H-indol-3-yl)ethan-1-one
- 1-(1-Benzyl-2-methyl-1H-indol-3-yl)acetic acid
- 1-(1-Benzyl-1H-indol-3-yl)methanone
Uniqueness: 1-(1-Benzyl-2-methyl-1H-indol-3-yl)ethan-1-one is unique due to the presence of both a benzyl group and a methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to other similar compounds .
Properties
CAS No. |
77435-14-4 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-(1-benzyl-2-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C18H17NO/c1-13-18(14(2)20)16-10-6-7-11-17(16)19(13)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |
InChI Key |
NOKRAWJIIOSAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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